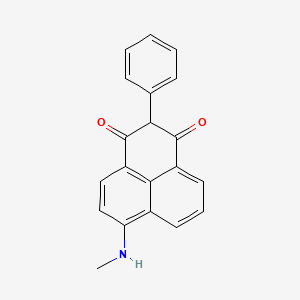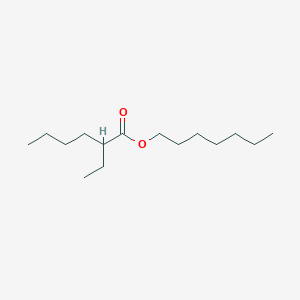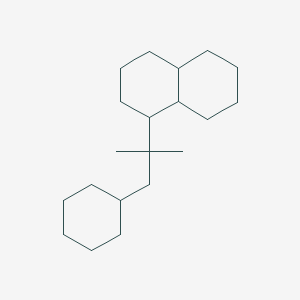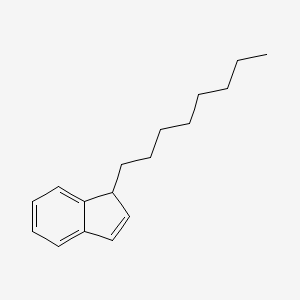
1-Octyl-1H-indene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Octyl-1H-indene is an organic compound belonging to the indene family It is characterized by an indene core structure with an octyl group attached to the first carbon atom
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 1-Octyl-1H-indene can be synthesized through several methods. One common approach involves the alkylation of indene with octyl halides in the presence of a strong base. This reaction typically occurs under reflux conditions with solvents such as toluene or xylene. Another method involves the cyclization of 2-alkyl-1-ethynylbenzene derivatives catalyzed by transition metals like ruthenium or platinum .
Industrial Production Methods: Industrial production of this compound often employs catalytic processes to ensure high yields and selectivity. The use of palladium-catalyzed Suzuki coupling reactions followed by ring-closing metathesis is a notable method for large-scale synthesis .
Analyse Chemischer Reaktionen
Types of Reactions: 1-Octyl-1H-indene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert this compound to its saturated derivatives using hydrogenation catalysts such as palladium on carbon.
Substitution: Electrophilic substitution reactions, such as halogenation or nitration, can occur on the aromatic ring of the indene core.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in aqueous medium.
Reduction: Hydrogen gas with palladium on carbon catalyst.
Substitution: Halogenation using bromine in the presence of a Lewis acid like aluminum chloride.
Major Products Formed:
Oxidation: Octylindanone or octylindanoic acid.
Reduction: Octylindane.
Substitution: Halogenated or nitrated derivatives of this compound.
Wissenschaftliche Forschungsanwendungen
1-Octyl-1H-indene has diverse applications in scientific research:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in drug development, particularly in designing molecules with specific pharmacological effects.
Wirkmechanismus
The mechanism of action of 1-Octyl-1H-indene and its derivatives involves interactions with various molecular targets. For instance, in biological systems, it may interact with enzymes or receptors, leading to modulation of biochemical pathways. The exact mechanism depends on the specific derivative and its intended application .
Vergleich Mit ähnlichen Verbindungen
Indene: A simpler compound with a similar core structure but without the octyl group.
Indane: A saturated derivative of indene, lacking the double bond in the cyclopentene ring.
1-Methylindane: A methyl-substituted derivative of indane.
Uniqueness of 1-Octyl-1H-indene: this compound stands out due to the presence of the octyl group, which imparts unique hydrophobic properties and influences its reactivity and solubility. This makes it particularly useful in applications requiring specific interactions with hydrophobic environments or substrates .
Eigenschaften
CAS-Nummer |
113416-62-9 |
|---|---|
Molekularformel |
C17H24 |
Molekulargewicht |
228.37 g/mol |
IUPAC-Name |
1-octyl-1H-indene |
InChI |
InChI=1S/C17H24/c1-2-3-4-5-6-7-10-15-13-14-16-11-8-9-12-17(15)16/h8-9,11-15H,2-7,10H2,1H3 |
InChI-Schlüssel |
SMJMRBVOQAZKSW-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCCC1C=CC2=CC=CC=C12 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-[4-(Acetyloxy)-2,6-dimethylphenyl]-1-diazoniobut-1-en-2-olate](/img/structure/B14312458.png)





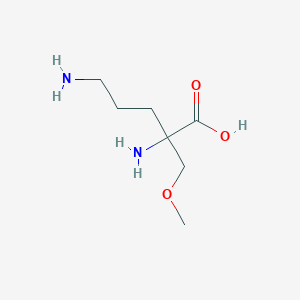
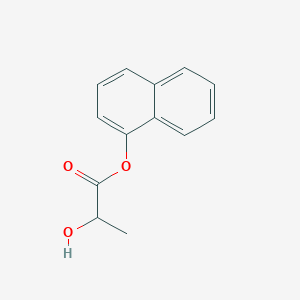
![(Propane-1,3-diyl)bis[(prop-2-en-1-yl)phosphane]](/img/structure/B14312498.png)
![2-Methyl-3-[(prop-2-en-1-yl)sulfanyl]but-1-ene](/img/structure/B14312499.png)
